Technical Monograph: 4-Chloro-N-(4-methylphenyl)benzamide
Technical Monograph: 4-Chloro-N-(4-methylphenyl)benzamide
[1][2]
Executive Summary
4-Chloro-N-(4-methylphenyl)benzamide (CAS: 2447-95-2), also known as 4'-methyl-4-chlorobenzanilide , is a diaryl amide featuring a 4-chlorophenyl moiety linked via an amide bond to a 4-methylphenyl (p-tolyl) group.[1][2][3] This compound serves as a critical structural scaffold in medicinal chemistry, particularly in the development of antimicrobial, antiviral, and anti-inflammatory agents. Its rigid benzanilide core provides a stable template for structure-activity relationship (SAR) studies, often acting as a hydrophobic linker that positions pharmacophores within protein binding pockets.
This guide details the physicochemical properties, synthesis protocols, spectroscopic characterization, and handling requirements for researchers utilizing this compound in drug discovery and organic synthesis.
Chemical Identity & Structural Analysis[2][3][4][5][6][7][8][9][10]
The molecule belongs to the benzanilide class, characterized by a planar amide linkage connecting two para-substituted phenyl rings. The para-chloro and para-methyl substituents impart significant lipophilicity and structural symmetry, influencing both crystal packing and biological interaction.
| Property | Data |
| IUPAC Name | 4-Chloro-N-(4-methylphenyl)benzamide |
| Common Synonyms | 4'-Methyl-4-chlorobenzanilide; 4-Chloro-N-p-tolylbenzamide |
| CAS Registry Number | 2447-95-2 |
| Molecular Formula | C₁₄H₁₂ClNO |
| Molecular Weight | 245.70 g/mol |
| SMILES | Cc1ccc(cc1)NC(=O)c2ccc(Cl)cc2 |
| InChI Key | IKOQAZLFSPOYRG-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the connectivity and key functional regions of the molecule.
Figure 1: Structural segmentation of 4-chloro-N-(4-methylphenyl)benzamide highlighting electronic zones.
Physicochemical Profile
Understanding the physical behavior of this compound is essential for purification and assay formulation.
| Parameter | Value / Description | Implication |
| Physical State | White to off-white crystalline solid | Standard solid handling. |
| Melting Point | >180°C (Predicted range: 190–210°C) | High thermal stability; suitable for high-temp reactions. |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Requires organic co-solvents for bioassays. |
| Solubility (Organic) | Soluble in DMSO, DMF, DCM, Hot Ethanol | DMSO is the preferred vehicle for biological screening. |
| LogP (Predicted) | ~4.04 | Highly lipophilic; likely high membrane permeability. |
| pKa (Amide NH) | ~14-15 | Non-ionizable at physiological pH. |
Synthesis & Manufacturing Protocol
The most robust method for synthesizing 4-chloro-N-(4-methylphenyl)benzamide is the Schotten-Baumann reaction or a standard nucleophilic acyl substitution using an acid chloride and an amine in the presence of a base.
Reagents
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Substrate A: 4-Chlorobenzoyl chloride (1.0 equiv)
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Substrate B: p-Toluidine (4-methylaniline) (1.0 equiv)
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Base: Triethylamine (TEA) or Pyridine (1.2 equiv)
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Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
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Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve p-toluidine (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (30 mL).
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Addition: Cool the solution to 0°C using an ice bath. Add a solution of 4-chlorobenzoyl chloride (10 mmol) in DCM (10 mL) dropwise over 15 minutes.
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Rationale: Controlling the exotherm prevents side reactions and ensures selectivity.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).
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Work-up:
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Wash the reaction mixture with 1M HCl (2 x 20 mL) to remove unreacted amine and pyridine/TEA.
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Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid chloride (hydrolyzed to acid).
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Wash with Brine (1 x 20 mL).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot Ethanol to yield pure white crystals.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for high-purity isolation.[4]
Spectroscopic Characterization
Verification of the chemical structure is performed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[3][5][6][7]
¹H-NMR (400 MHz, DMSO-d₆)[10]
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δ 10.25 (s, 1H, NH): Characteristic broad singlet for the amide proton.
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δ 7.95 (d, J=8.5 Hz, 2H): Benzoyl aromatic protons ortho to the carbonyl (deshielded by C=O).
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δ 7.65 (d, J=8.5 Hz, 2H): Tolyl aromatic protons ortho to the nitrogen.
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δ 7.60 (d, J=8.5 Hz, 2H): Benzoyl aromatic protons meta to the carbonyl (ortho to Cl).
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δ 7.15 (d, J=8.2 Hz, 2H): Tolyl aromatic protons meta to the nitrogen (ortho to Methyl).
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δ 2.28 (s, 3H, CH₃): Distinct singlet for the methyl group.
FTIR (KBr Pellet)
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3300–3350 cm⁻¹: N-H stretching (sharp, medium intensity).
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1650–1660 cm⁻¹: C=O stretching (Amide I band, strong).
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1530–1550 cm⁻¹: N-H bending (Amide II band).
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1090 cm⁻¹: C-Cl stretching (characteristic of aryl chlorides).
Biological & Pharmacological Context[10]
This compound is rarely a final drug but serves as a vital privileged scaffold .
-
Antimicrobial Research: Benzanilides are frequently screened for antibacterial activity. The lipophilic 4-Cl and 4-Me groups enhance cell wall penetration in Gram-positive bacteria.
-
Antiviral Agents: Derivatives of this scaffold have been investigated as inhibitors of viral replication, specifically targeting non-structural proteins in RNA viruses.
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Mechanism of Action (General): The amide bond mimics peptide linkages, allowing the molecule to interact with protease active sites or allosteric pockets in receptors.
Handling & Safety (SDS Summary)
| Hazard Category | Classification | Precaution |
| Acute Toxicity | Oral/Dermal/Inhalation (Category 4) | Harmful if swallowed. Wear gloves/mask. |
| Skin/Eye Irritation | Category 2 (Irritant) | Causes skin and serious eye irritation. |
| Aquatic Toxicity | Chronic Category 2 | Toxic to aquatic life with long-lasting effects.[2] Avoid release to environment. |
Storage: Store in a cool, dry place (2-8°C recommended for long term) in a tightly sealed container.
References
-
PubChem. (n.d.). 4-chloro-N-(4-methylphenyl)benzamide (CID 346691). National Library of Medicine.[8] Retrieved from [Link]
-
Gowda, B. T., et al. (2008).[3][5][4][6][9][10] Structure of N-(4-chlorophenyl)benzamide.[1][5][4][9][11][8][7] Acta Crystallographica Section E. (Contextual reference for benzanilide structural parameters). Retrieved from [Link]
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- 5. N-(4-Chlorophenyl)-3-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. N-(4-chloro-2-methylphenyl)benzamide | C14H12ClNO | CID 295234 - PubChem [pubchem.ncbi.nlm.nih.gov]
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